molecular formula C9H4F3N3O B1467622 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1499794-38-5

1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467622
CAS RN: 1499794-38-5
M. Wt: 227.14 g/mol
InChI Key: SWOFUQQPWRMCIK-UHFFFAOYSA-N
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Description

The compound “1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” likely belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The presence of the trifluorophenyl group suggests that the compound has fluorine atoms, which can greatly influence its chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the triazole ring and the trifluorophenyl group. These groups can participate in various types of chemical bonding and interactions, which can influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or the carbon atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluorophenyl group could make the compound more lipophilic, which could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole compounds are used as antifungal agents, and they work by inhibiting the enzyme lanosterol 14α-demethylase .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also aim to better understand its physical and chemical properties and how these properties influence its behavior .

properties

IUPAC Name

1-(2,3,4-trifluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O/c10-6-1-2-7(9(12)8(6)11)15-3-5(4-16)13-14-15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOFUQQPWRMCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N2C=C(N=N2)C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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